molecular formula C17H24O2S B11728085 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene

1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene

Cat. No.: B11728085
M. Wt: 292.4 g/mol
InChI Key: YPBZFJKZSDUEID-UHFFFAOYSA-N
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Description

1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene is a complex organic compound characterized by its unique structural features. This compound is notable for its sulfonyl group attached to a diene system, which is further connected to a methylbenzene ring. The presence of both aliphatic and aromatic components in its structure makes it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the sulfonylation of 3,7-dimethylocta-2,6-diene, followed by a Friedel-Crafts alkylation to introduce the methylbenzene moiety. The reaction conditions often require the use of strong acids or bases, along with catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation and alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the diene system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The diene system and aromatic ring also contribute to its chemical behavior, allowing it to engage in a range of reactions and interactions.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylocta-2,6-diene-4-thiol: Similar in structure but contains a thiol group instead of a sulfonyl group.

    4-Methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group attached to a methylbenzene ring.

    1-(3,7-Dimethylocta-2,6-diene-1-yl)-4-methylbenzene: Similar structure but lacks the sulfonyl group.

Uniqueness

1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene is unique due to the combination of its sulfonyl group, diene system, and aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H24O2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-(3,7-dimethylocta-2,6-dienylsulfonyl)-4-methylbenzene

InChI

InChI=1S/C17H24O2S/c1-14(2)6-5-7-15(3)12-13-20(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3

InChI Key

YPBZFJKZSDUEID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)CCC=C(C)C

Origin of Product

United States

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